![molecular formula C21H10BrNO4S B4628461 6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)

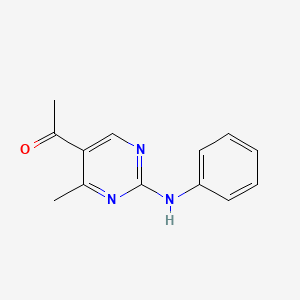

6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Vue d'ensemble

Description

The compound belongs to a class of chemicals that combine the structural motifs of chromene and thiazole, which are known for their diverse biological activities and potential applications in pharmaceutical chemistry. Its synthesis and analysis draw from methodologies applied to similar compounds, focusing on the incorporation of bromo, chromen, and thiazolyl groups to explore novel chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves one-pot reactions under specific conditions. Kumar et al. (2007) described an efficient one-pot synthesis of chromenyl-thiadiazinoquinazolinones under microwave irradiation, highlighting the role of microwave-induced heterocyclization in achieving high yields (Kumar, Clercq, & Rajitha, 2007). Similarly, Pavurala and Vedula (2014) reported the synthesis of chromen-thiazolyl derivatives via a multicomponent reaction, demonstrating the atom-economic nature of such syntheses (Pavurala & Vedula, 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the planarity and geometric configurations critical for their chemical behavior. For instance, the study of a closely related bromo-chromen-thiazolyl compound by X-ray crystallography showed that the molecule adopts an E configuration about the central C=N double bond, with planarity observed in the chromene and thiazole rings, providing insights into the potential electronic and steric interactions within such molecules (Arshad et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The compound has been synthesized through methods involving cyclization and bromination reactions. For instance, aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates undergo cyclization by microwave irradiation in dimethylformamide in the presence of K2CO3, leading to the formation of corresponding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues (Dao et al., 2018).

- A one-pot synthesis approach under microwave irradiation has been developed for efficient synthesis of 3-(2-oxo-2H-chromen-3-yl)-[1,3,4] thiadiazino [2,3-b] quinazolin-6(2H)-ones, highlighting the compound's potential in forming complex heterocyclic structures (Kumar et al., 2007).

Potential Applications

- Novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides synthesized through a cyclocondensation reaction have shown promising biological activities, including antioxidant, antibacterial, and antifungal properties, which are significant for pharmaceutical applications (Mahmoodi & Ghodsi, 2017).

- The compound's derivatives have been evaluated for their antibacterial activity, with certain synthesized compounds showing strong inhibition towards specific bacterial strains, indicating potential for development into antibacterial agents (Abdel‐Aziem et al., 2021).

Propriétés

IUPAC Name |

6-bromo-3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10BrNO4S/c22-13-5-6-18-12(7-13)9-14(20(24)27-18)16-10-28-19(23-16)15-8-11-3-1-2-4-17(11)26-21(15)25/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWDRRVHGSXQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)

![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)

![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4628405.png)

![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)

![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)

![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)

![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)